molecular formula C9H10N4O2 B13133872 4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine

4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B13133872
M. Wt: 206.20 g/mol
InChI Key: SYSJVZUKOXGPJN-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with ethoxy and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxyamine with a furan-substituted nitrile in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The triazine ring can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The furan ring may also contribute to the compound’s bioactivity by interacting with biological membranes or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-6-(thiophen-2-yl)-1,3,5-triazin-2-amine: Similar structure but with a thiophene ring instead of a furan ring.

    4-Methoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine is unique due to the combination of the ethoxy and furan groups, which may impart distinct chemical and biological properties. The presence of the furan ring can enhance the compound’s reactivity and potential bioactivity, while the ethoxy group can influence its solubility and stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine is a nitrogen-containing heterocyclic compound belonging to the triazine family. Its unique structure, featuring a furan ring and an ethoxy group, positions it as a promising candidate for various biological applications, including medicinal chemistry and agricultural science. This article discusses its biological activity, synthesis methods, and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds within the triazine class exhibit a range of biological activities, including:

  • Antimicrobial
  • Antifungal
  • Anticancer

Preliminary studies suggest that this compound may also possess significant biological activities similar to other triazine derivatives.

Anticancer Activity

Studies have shown that related triazine compounds can inhibit cancer cell proliferation and exhibit selective toxicity towards tumor cells. For instance, compounds with similar structures have demonstrated promising results in various cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMGC-80310Induces apoptosis via mitochondrial pathway
Compound BA54915Inhibits cell cycle progression at G2/M phase
Compound CHeLa12Modulates apoptosis-related proteins

These findings suggest that this compound may similarly induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and modulation of apoptotic pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by:

  • Binding to Enzymes: Inhibiting enzyme activity critical for cancer cell survival.
  • Modulating Receptor Signaling: Influencing pathways that control cell growth and apoptosis.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Formation of the Triazine Ring:
    • Cyclization reaction involving amidines and nitriles under acidic or basic conditions.
  • Introduction of the Ethoxy Group:
    • Alkylation using ethyl halides in the presence of bases like sodium hydride.
  • Attachment of the Furan Group:
    • Coupling reaction (e.g., Suzuki-Miyaura coupling) using furan boronic acid derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazine derivatives:

  • Study on Antiproliferative Activity:
    • A series of triazine hybrids were tested against multiple cancer cell lines.
    • Results indicated that modifications on the triazine core significantly affected antiproliferative activity.
  • Mechanistic Studies:
    • Research demonstrated that certain triazine derivatives induced apoptosis in MGC-803 cells by altering mitochondrial membrane potential and regulating apoptotic proteins.
  • Comparative Analysis:
    • Compounds structurally similar to 4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amines were compared for their biological activities:
    Compound NameUnique Features
    4-Methoxy-6-(furan-2-yl)-1,3,5-triazinExhibits different solubility and reactivity
    4-Amino-6-(pyridin-2-yl)-1,3,5-triazinEnhanced interaction with specific biological targets
    4-Ethylamino-6-(thiophen-2-yl)-1,3,5-triazinPossible increased stability and different bioactivity

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

4-ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H10N4O2/c1-2-14-9-12-7(11-8(10)13-9)6-4-3-5-15-6/h3-5H,2H2,1H3,(H2,10,11,12,13)

InChI Key

SYSJVZUKOXGPJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N)C2=CC=CO2

Origin of Product

United States

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